molecular formula C15H20BrNO B5888809 N-(2-bromophenyl)-3-cyclohexylpropanamide

N-(2-bromophenyl)-3-cyclohexylpropanamide

Cat. No.: B5888809
M. Wt: 310.23 g/mol
InChI Key: MZIRYTSMDDWMQT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-cyclohexylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group attached to a cyclohexylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3-cyclohexylpropanamide typically involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

2-bromobenzoyl chloride+cyclohexylamineThis compound\text{2-bromobenzoyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} 2-bromobenzoyl chloride+cyclohexylamine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of N-(2-substituted phenyl)-3-cyclohexylpropanamide derivatives.

    Reduction: Formation of N-(2-bromophenyl)-3-cyclohexylpropylamine.

    Oxidation: Formation of 2-bromobenzoic acid derivatives.

Scientific Research Applications

N-(2-bromophenyl)-3-cyclohexylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-cyclohexylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-3-cyclohexylpropanamide
  • N-(2-fluorophenyl)-3-cyclohexylpropanamide
  • N-(2-iodophenyl)-3-cyclohexylpropanamide

Comparison: N-(2-bromophenyl)-3-cyclohexylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between size and electronegativity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-bromophenyl)-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIRYTSMDDWMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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